In Vivo Psychostimulant Potency: Azaloxan vs. Methylphenidate in Rat Avoidance Responding
Azaloxan (as levotatory hydrobromide or fumarate salt) significantly increases conditioned avoidance responding in male albino rats at intraperitoneal doses of 2.5 mg/kg/day, an effect that compares favorably with 5 mg/kg/day i.p. of methylphenidate—a classical stimulant used as the positive control comparator [1]. This represents a twofold potency advantage on a mg/kg basis under the same experimental conditions. In a separate squirrel monkey operant avoidance paradigm, oral Azaloxan at 2.5 mg/kg/day positively altered both avoidance response rate and number of shocks received versus vehicle (saline) control [1].
| Evidence Dimension | In vivo conditioned avoidance response potentiation (rat) |
|---|---|
| Target Compound Data | 2.5 mg/kg/day i.p. Azaloxan (significant increase in avoidance responding) |
| Comparator Or Baseline | 5 mg/kg/day i.p. methylphenidate (significant increase in avoidance responding) |
| Quantified Difference | Approximately 2-fold lower effective dose for Azaloxan vs. methylphenidate |
| Conditions | Male albino rats; standard operant conditioning chambers with foot-shock avoidance; compounds administered in saline or 3% colloidal corn starch suspension in 5% PEG-400 |
Why This Matters
Procurement of Azaloxan over methylphenidate is justified when the experimental question requires a non-stimulant psychostimulant with a distinct mechanism of action, avoiding amphetamine-like abuse liability while retaining in vivo efficacy at low doses.
- [1] Huebner CF. U.S. Patent 4,329,348. N-Oxacyclic-alkylpiperidines as psychostimulants. Assigned to Ciba-Geigy Corporation. Issued May 11, 1982. Column 4, lines 104–122. View Source
